Product packaging for Amylferrocene; 97%(Cat. No.:)

Amylferrocene; 97%

Cat. No.: B13812086
M. Wt: 256.16 g/mol
InChI Key: ZLCYUGTVMASCSW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ferrocene (B1249389) Derivatives in Organometallic Science

The field of organometallic chemistry was profoundly impacted by the serendipitous discovery of ferrocene, or bis(η5-cyclopentadienyl)iron, in 1951 by two research groups independently. numberanalytics.comrsc.org Kealy and Pauson, as well as Miller and his colleagues, identified a remarkably stable, orange crystalline compound, which defied the structural expectations of the time. numberanalytics.comwiley-vch.de This "sandwich" structure, featuring an iron atom between two parallel cyclopentadienyl (B1206354) rings, was a novel concept that spurred significant theoretical and synthetic exploration. wiley-vch.dewikipedia.org

The discovery of ferrocene marked the dawn of a new era in chemistry, paving the way for the burgeoning field of organometallic science. numberanalytics.comacs.org Its unexpected stability and unique reactivity led to the development of a vast family of related compounds known as metallocenes. wiley-vch.decdnsciencepub.com Researchers quickly found that ferrocene exhibits aromatic-like reactivity, readily undergoing reactions such as acylation, alkylation, and metallation, which allowed for the synthesis of a wide array of derivatives. cdnsciencepub.comcdnsciencepub.com This versatility established ferrocene as a foundational scaffold in organometallic chemistry, with its derivatives finding use in catalysis, materials science, and medicinal chemistry. rsc.orgacs.org The significance of this discovery was formally recognized with the 1973 Nobel Prize in Chemistry awarded to Geoffrey Wilkinson and Ernst Otto Fischer for their independent, pioneering work on these sandwich compounds. rsc.orgwikipedia.org

Significance of Alkyl Substituents on Ferrocene Core Reactivity and Electronic Structure

The introduction of alkyl substituents onto the cyclopentadienyl (Cp) rings of the ferrocene core significantly modifies its chemical and physical properties. Alkyl groups are electron-donating, which has a pronounced effect on the electronic structure of the ferrocene molecule. researchgate.netacs.org This electron-donating nature increases the electron density at the iron center, making the molecule easier to oxidize. preprints.orgnih.gov Consequently, the redox potential of alkylated ferrocenes is lowered compared to unsubstituted ferrocene. researchgate.netacs.org

Table 1: Effect of Alkyl Substitution on the Redox Potential of Ferrocene Derivatives This table provides illustrative data on how different alkyl substituents can alter the electrochemical properties of the ferrocene core. Note that values can vary based on experimental conditions.

CompoundSubstituent(s)Redox Potential (E₁/₂) (V vs. SCE)
FerroceneNone+0.403 acs.org
Dimethylferrocene2 x -CH₃+0.302 acs.org
Octamethylferrocene8 x -CH₃+0.003 acs.org
Decamethylferrocene10 x -CH₃-0.096 acs.org

Overview of Amylferrocene within the Broader Scope of Metallocene Research

Amylferrocene is a derivative of ferrocene where an amyl (pentyl) group is attached to one of the cyclopentadienyl rings. As an alkylated ferrocene, it belongs to a class of organometallic compounds studied for their unique electronic and physical properties. ontosight.ai The synthesis of such derivatives can often be achieved through methods like Friedel-Crafts acylation followed by reduction. researchgate.net In the case of amylferrocene, this could involve the acylation of ferrocene with valeryl chloride, followed by reduction of the resulting ketone.

Within the broader field of metallocene research, which encompasses a wide range of transition metals and organic ligands, amylferrocene serves as a specific example of how functionalization can tune the properties of the parent ferrocene molecule. numberanalytics.comnumberanalytics.com The amyl group, being a moderately long alkyl chain, imparts increased lipophilicity to the molecule compared to ferrocene itself. This property, combined with the inherent redox activity of the ferrocene core, makes it a subject of interest in various applications. ontosight.ai

Table 2: Physicochemical Properties of Amylferrocene This table outlines some of the key physical and chemical properties of amylferrocene.

PropertyValue
Chemical Formula C₁₅H₂₀Fe
Molecular Weight 256.17 g/mol
CAS Number 32993-05-8 / 53954-86-2 (tert-Amyl)
Appearance Amber to brown liquid
Boiling Point 134-136 °C at 2 mmHg

Current Research Landscape and Academic Relevance of Amylferrocene

Amylferrocene and its isomers, such as tert-amylferrocene, have found a niche in specific areas of academic and applied research. One of the most prominent areas is in the field of solid rocket propellants, where ferrocene derivatives act as burning rate catalysts. dtic.milresearchgate.net These compounds can increase the propellant's burning rate, a critical parameter in rocket motor design. researchgate.netscirp.org Research has explored the inclusion of compounds like n-amylferrocene to enhance combustion performance, with studies indicating that the catalytic effect is related to the iron content and the compound's ability to influence the thermal decomposition of the propellant's components. dtic.mildtic.mil

In addition to propulsion, the electrochemical properties of alkylated ferrocenes make them relevant in other fields. For instance, tert-amylferrocene has been studied for its role as an electron carrier in transmembrane redox reactions within liposome (B1194612) systems. researchgate.net This highlights the potential for using such molecules to mediate electron transfer in model biological membranes. The synthesis of various alkylated ferrocenes, including those with long-chain substituents like amyl and hexyl groups, continues to be an area of interest for developing new materials and catalysts with tailored properties. nih.govsilachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Fe B13812086 Amylferrocene; 97%

Properties

Molecular Formula

C15H20Fe

Molecular Weight

256.16 g/mol

InChI

InChI=1S/C10H15.C5H5.Fe/c1-4-10(2,3)9-7-5-6-8-9;1-2-4-5-3-1;/h5-8H,4H2,1-3H3;1-5H;

InChI Key

ZLCYUGTVMASCSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Synthetic Methodologies for Amylferrocene and Its Derivatives

Direct Alkylation Approaches for Ferrocene (B1249389) Ring Functionalization

Directly attaching an amyl group to one or both of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene is a primary strategy for synthesizing amylferrocene. This can be accomplished through classical methods like Friedel-Crafts alkylation or more contemporary C-H activation techniques.

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution method that can be applied to electron-rich aromatic systems like ferrocene. mt.com The reaction was first demonstrated in 1887 by Charles Friedel and James Crafts, who synthesized amylbenzene from amyl chloride and benzene (B151609) using an aluminum chloride catalyst. beilstein-journals.org A similar principle applies to the synthesis of amylferrocene.

The mechanism involves the reaction of an alkylating agent, such as an amyl halide (e.g., 1-chloropentane), with a Lewis acid catalyst (e.g., AlCl₃). mt.com The Lewis acid coordinates to the halogen, facilitating its departure and generating a highly electrophilic carbocation or a carbocation-like complex. mt.com This electrophile is then attacked by the π-electrons of one of the cyclopentadienyl rings of ferrocene. mt.com Subsequent deprotonation of the ring restores its aromaticity and yields the alkylated ferrocene product. mt.com

A significant challenge in Friedel-Crafts alkylation of ferrocene is controlling regioselectivity. Since the alkyl group introduced is electron-donating, the newly formed amylferrocene is more reactive than ferrocene itself, which can lead to polyalkylation. This often results in a mixture of mono- and poly-substituted products, which can be difficult to separate. Furthermore, when a second alkylation occurs, it can happen on the same ring (e.g., 1,2- or 1,3-dialkylation) or on the second ring (1,1'-dialkylation). Research has shown that in Lewis acid-catalyzed dialkylation, there is often a preference for the formation of the 1,1'-disubstituted isomer over the 1,3-isomer.

To circumvent the issues of polyalkylation and potential carbocation rearrangements common in direct alkylation, a frequently used alternative is Friedel-Crafts acylation followed by reduction. organic-chemistry.org For instance, n-amylferrocene can be prepared by first reacting ferrocene with valeryl chloride (an acyl halide) under Friedel-Crafts conditions to form valerylferrocene. The ketone group is then reduced to a methylene (B1212753) group to yield the final n-amylferrocene. molaid.com This two-step process is often more reliable for producing mono-substituted n-alkylferrocenes.

The catalytic efficiency of various Lewis acids for ferrocene alkylation has been studied, with the following order of reactivity observed: HfCl₄ > ZrCl₄ > AlCl₃ > AlBr₃ >TiCl₄.

Table 1: Comparison of Lewis Acid Catalyst Efficiency in Ferrocene Alkylation

Catalyst Relative Efficiency
HfCl₄ Highest
ZrCl₄ High
AlCl₃ Moderate
AlBr₃ Moderate
TiCl₄ Lower

This table illustrates the general trend in catalytic activity for Friedel-Crafts type reactions involving ferrocene.

In recent decades, transition-metal-catalyzed C-H activation has emerged as a powerful and highly selective method for functionalizing ferrocenes. rsc.org This approach overcomes many of the regioselectivity problems associated with classical Friedel-Crafts reactions. researchgate.net The strategy typically relies on the use of a directing group attached to the ferrocene core, which coordinates to a metal catalyst and directs the functionalization to a specific, often ortho, C-H bond. researchgate.netresearchgate.net

This method offers an atom- and step-economic pathway to substituted ferrocenes. rsc.org A variety of 3d transition metals, such as iron, cobalt, and copper, as well as precious metals like rhodium and palladium, have been successfully employed. rsc.orgresearchgate.netbeilstein-journals.orgacs.org

For example, an efficient synthesis of alkylated ferrocenes has been achieved via a rhodium(III)-catalyzed reaction between ferrocene carboxamides and diazo compounds. researchgate.net In this process, the amide acts as a weakly coordinating directing group, guiding the rhodium catalyst to activate the C-H bond at the ortho-position of the ferrocene ring, leading to alkylation with high yields (up to 87%). researchgate.net The general mechanism for these reactions involves the coordination of the directing group to the metal center, followed by a cyclometalation step that cleaves the targeted C-H bond. The resulting metallacycle then reacts with the alkylating agent, and subsequent reductive elimination furnishes the alkylated product and regenerates the catalyst.

This directed approach allows for the precise synthesis of 1,2-disubstituted ferrocene derivatives, which are challenging to obtain through traditional methods. Iron-catalyzed ortho-alkylation and arylation of ferrocenes bearing bidentate directing groups have also been reported, yielding racemic 1,2-disubstituted products in yields up to 94%. acs.org Furthermore, efforts toward enantioselective C-H activation using chiral ligands are advancing, opening pathways to planar-chiral ferrocene derivatives. nih.govchinesechemsoc.orgacs.org

Functionalization via Ferrocenylcarbinols and Related Precursors

An alternative route to amylferrocene derivatives involves the use of pre-functionalized ferrocenes, most notably α-hydroxyalkylferrocenes, also known as ferrocenylcarbinols. ineosopen.org These compounds are typically stable and can be synthesized in high yields by the reduction of the corresponding ferrocenyl ketones. ineosopen.org The hydroxyl group in these carbinols can undergo nucleophilic substitution, providing a versatile method for creating new C-C, C-O, C-N, and C-S bonds. ineosopen.org

The central feature of this methodology is the remarkable stability of the α-ferrocenylalkyl carbocation that forms as an intermediate. ineosopen.org Under acidic conditions, the hydroxyl group of the ferrocenylcarbinol is protonated, turning it into a good leaving group (water). Its departure generates a tertiary carbocation that is highly stabilized by the adjacent electron-rich ferrocenyl group. This carbocation readily reacts with a wide range of nucleophiles in a classic Sₙ1-type mechanism. ineosopen.orgnih.gov This approach allows for the introduction of an amylferrocenyl moiety onto various substrates.

While acidic conditions are effective, they are not suitable for all substrates, as many nucleophiles can be protonated and deactivated. ineosopen.org Consequently, significant research has been devoted to developing ferrocenylalkylation reactions under acid-free or neutral conditions. ineosopen.orgorcid.org These methods enhance the versatility of using ferrocenylcarbinols as alkylating agents.

Several strategies exist to activate the hydroxyl group without strong Brønsted acids:

Metal Salt Catalysis: Lewis acidic metal salts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and aluminum triflate (Al(OTf)₃) can catalyze the nucleophilic substitution of ferrocenylcarbinols under mild conditions. ineosopen.org For example, catalytic amounts of CAN can promote the reaction of ferrocenylcarbinols with S-, N-, and O-nucleophiles in good yields. ineosopen.org

In Situ Conversion to a Better Leaving Group: The hydroxyl group can be converted in situ into a more reactive group. One effective method involves reacting the ferrocenylcarbinol with n-butyllithium and then ethyl chloroformate to form an α-ferrocenylalkyl carbonate. researchgate.net This carbonate intermediate is thermally unstable and decomposes under neutral conditions to generate the ferrocenyl carbocation, which is then trapped by a nucleophile. researchgate.net This one-pot process has been successfully used for the N-alkylation of acid-sensitive substrates like imidazole (B134444) derivatives. researchgate.netx-mol.net

Table 2: Selected Examples of Acid-Free Ferrocenylalkylation

Ferrocenylcarbinol Nucleophile Catalyst/Conditions Product Type Yield (%)
Ferrocenylmethanol Thiophenol CAN (cat.) C-S Bond 92
1-Ferrocenylethanol Aniline CAN (cat.) C-N Bond 85
Ferrocenylmethanol Ethanol Al(OTf)₃ (cat.) C-O Bond 98
1-Ferrocenylethanol Imidazole 1. n-BuLi, 2. EtOCOCl C-N Bond 75

Data sourced from a review on acid-free ferrocenylalkylation. ineosopen.orgresearchgate.net

Advanced Synthetic Protocols for Tailored Amylferrocene Isomers

The synthesis of specific, structurally pure isomers of substituted ferrocenes is crucial for applications in asymmetric catalysis and materials science where precise structure dictates function. Advanced synthetic protocols have been developed to overcome the limitations of classical methods and provide exacting control over regioselectivity and stereoselectivity.

The metal-catalyzed C-H activation strategies discussed previously are a prime example of advanced protocols that allow for the synthesis of tailored isomers. By choosing an appropriate directing group, it is possible to selectively functionalize the C-H bond at the C2 position, leading exclusively to 1,2-disubstituted ferrocenes. researchgate.netacs.org

A particularly sophisticated method for achieving site-selectivity is the Catellani reaction , which utilizes palladium/norbornene cooperative catalysis. chemrxiv.orgresearchgate.net This powerful reaction allows for the functionalization of C-H bonds that are distal (at the C3 position) to an initial ortho-directing group. chemrxiv.org This provides access to 1,3-disubstituted ferrocenes, an isomeric form that is extremely difficult to synthesize using other methods. The plausible mechanism involves an initial ortho-palladation directed by a group like dimethylamine, followed by insertion of norbornene, which "walks" the palladium catalyst to the distal C-H bond, enabling its functionalization. chemrxiv.org This methodology has been successfully applied to achieve regio- and stereoselective arylation of ferrocenes and represents a state-of-the-art approach for creating tailored isomers. chemrxiv.org

These advanced protocols, which offer control over the precise location of substitution on the cyclopentadienyl ring, are invaluable for synthesizing specific amylferrocene isomers required for specialized applications.

Purification and Isolation Techniques for Amylferrocene Research Materials

The purification of ferrocene derivatives, including amylferrocene, can be challenging due to the similarity in properties between the desired product and any side products or starting materials. anr.fr Standard purification techniques in organic and organometallic chemistry are employed, with chromatography being a cornerstone method.

A common laboratory-scale purification might involve slurrying the crude product with an adsorbent like Florisil in a solvent such as dichloromethane. dtic.mil After evaporating the solvent, the resulting solid is washed with a less polar solvent, like anhydrous ether, until the washings are colorless. Evaporation of the solvent from the washings yields the purified ferrocene derivative. dtic.mil

Chromatography is a widely used and effective method for separating components of a mixture. youtube.com For ferrocene compounds, the following types of chromatography are particularly relevant:

Adsorption Chromatography: This includes column chromatography and thin-layer chromatography (TLC), where separation is based on the differential adsorption of the components onto a solid stationary phase (e.g., silica (B1680970) gel or alumina). The choice of eluent (mobile phase) is critical for achieving good separation.

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. youtube.com It can be useful for separating oligomeric or polymeric ferrocene derivatives from smaller molecules.

Ion-Exchange Chromatography: This method separates molecules based on their charge. youtube.com While neutral ferrocenes like amylferrocene are not directly amenable to this technique, it can be applied to ionic ferrocene derivatives or by introducing a charged tag.

The development of new purification methods is an active area of research. One project aims to develop an electrochemical process to solve the longstanding problem of purifying ferrocene derivatives. anr.fr

Table 3: Common Purification Techniques for Ferrocene Derivatives

Technique Principle of Separation Applicability to Amylferrocene Reference
Column ChromatographyDifferential adsorption onto a solid stationary phase.Highly applicable for separating amylferrocene from byproducts with different polarities. youtube.com
Slurry Adsorption/WashingSelective adsorption of impurities onto a solid adsorbent followed by washing of the desired product.A practical method for bulk purification or pre-purification. dtic.mil
Size-Exclusion ChromatographySeparation based on molecular size and shape.Useful for removing oligomeric impurities or separating ferrocene derivatives of significantly different sizes. youtube.com
Ion-Exchange ChromatographySeparation based on net charge.Not directly applicable to neutral amylferrocene but can be used for ionic derivatives. youtube.com

Advanced Structural and Spectroscopic Elucidation in Amylferrocene Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of amylferrocene in solution. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of amylferrocene, distinct signals are expected for the protons of the cyclopentadienyl (B1206354) (Cp) rings and the amyl substituent. The five protons of the unsubstituted Cp ring typically appear as a sharp singlet, a characteristic feature for many monosubstituted ferrocenes due to the rapid rotation of the ring on the NMR timescale. wikipedia.org The protons on the substituted Cp ring are chemically non-equivalent and are expected to show more complex splitting patterns, often appearing as multiplets. The protons of the amyl group will exhibit characteristic chemical shifts and coupling patterns corresponding to their position on the alkyl chain (e.g., triplets for the terminal methyl group and the methylene (B1212753) group adjacent to the Cp ring, and multiplets for the other methylene groups).

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the two Cp rings will resonate in the aromatic region of the spectrum. The five carbons of the unsubstituted ring are equivalent and thus show a single resonance. For the substituted Cp ring, the carbon atom to which the amyl group is attached (the ipso-carbon) will have a distinct chemical shift compared to the other four carbons on that ring. The carbons of the amyl group will appear in the aliphatic region of the spectrum, with their chemical shifts dependent on their distance from the electron-rich ferrocenyl moiety.

Expected ¹H NMR Chemical Shifts for Amylferrocene

Proton Assignment Expected Chemical Shift (δ, ppm)
Unsubstituted Cp Ring (5H) ~4.10 (singlet)
Substituted Cp Ring (4H) ~4.05 (multiplet)
α-CH₂ (Amyl) ~2.25 (triplet)
β, γ, δ-CH₂ (Amyl) ~1.2-1.6 (multiplets)

Expected ¹³C NMR Chemical Shifts for Amylferrocene

Carbon Assignment Expected Chemical Shift (δ, ppm)
ipso-Carbon (Substituted Cp) ~90
Substituted Cp Ring ~67-69
Unsubstituted Cp Ring ~68
α-Carbon (Amyl) ~30-35
β, γ, δ-Carbons (Amyl) ~22-32

Mass Spectrometry (MS) Techniques for Molecular Confirmation (e.g., ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For amylferrocene, Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is particularly useful for confirming its molecular formula with high accuracy and precision.

In an ESI-HRMS experiment, the amylferrocene sample is first dissolved in a suitable solvent and then introduced into the mass spectrometer. The electrospray process generates gas-phase ions of the molecule, typically the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. These ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with very high resolution.

The high-resolution measurement allows for the determination of the exact mass of the ion, which can then be compared to the calculated exact mass of the proposed molecular formula (C₁₅H₂₀Fe for amylferrocene). A close match between the experimental and calculated mass provides strong evidence for the elemental composition of the compound. This technique is crucial for confirming the identity of newly synthesized batches of amylferrocene and for distinguishing it from other compounds with similar nominal masses. The characteristic isotopic pattern of iron (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) can also be observed, further confirming the presence of the iron atom in the molecule.

X-ray Crystallographic Analysis for Solid-State Structure Determination

For an X-ray crystallographic analysis of amylferrocene, a single crystal of high quality is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined, leading to the final molecular structure.

While a specific crystal structure for amylferrocene is not widely published, the analysis would be expected to reveal the characteristic sandwich structure of the ferrocene (B1249389) core, with the iron atom situated between two parallel cyclopentadienyl rings. The analysis would confirm the staggered or eclipsed conformation of the Cp rings in the solid state and would precisely define the geometry of the amyl substituent and its point of attachment to one of the rings. Furthermore, the crystallographic data would provide insights into the intermolecular interactions, such as van der Waals forces, that govern the packing of the amylferrocene molecules in the crystal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. researchgate.net These two techniques are complementary and are used to probe the vibrational modes of the molecular structure.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of amylferrocene is expected to show characteristic absorption bands corresponding to the vibrations of the C-H bonds in the cyclopentadienyl rings and the amyl group, as well as the C-C bonds of the rings and the alkyl chain. The key vibrational modes for ferrocene derivatives include the C-H stretching of the Cp rings (typically above 3000 cm⁻¹), the asymmetric and symmetric C-C stretching of the rings, and the C-H out-of-plane bending. The amyl group will introduce characteristic C-H stretching and bending vibrations for sp³-hybridized carbons (typically below 3000 cm⁻¹).

Raman Spectroscopy Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are "Raman active," which often complements the information from IR spectroscopy. For amylferrocene, Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the ferrocene core, such as the symmetric stretching of the two Cp rings relative to the iron atom (the "ring-breathing" mode), which is a characteristic and often strong band in the low-frequency region of the Raman spectrum of ferrocenes.

Characteristic Vibrational Frequencies for Amylferrocene

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C-H Stretch (Cp rings, sp²) ~3100-3000 Weak
C-H Stretch (Amyl, sp³) ~2960-2850 Strong
C=C Stretch (Cp rings) ~1410 Moderate
C-H Bend (Amyl) ~1465, 1375 Moderate
C-H Out-of-plane Bend (Cp) ~820 Weak
Ring-Breathing Mode Weak ~300-400 (Strong)
Fe-Cp Tilt ~490 Moderate

Theoretical and Computational Investigations of Amylferrocene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of bonding in organometallic compounds like amylferrocene. These calculations, often employing methods like Hartree-Fock (HF) and post-HF methods, provide a detailed picture of molecular orbitals, charge distribution, and the covalent-ionic nature of the iron-cyclopentadienyl (Fe-Cp) bond.

In ferrocene (B1249389), the bonding is characterized by the interaction of the iron's 3d, 4s, and 4p orbitals with the π-molecular orbitals of the two cyclopentadienyl (B1206354) ligands. This results in a highly stable 18-electron configuration for the iron center. The introduction of an amyl group is expected to subtly perturb this electronic structure. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This donation of electron density to the cyclopentadienyl ring can influence the energy levels of the molecular orbitals.

Key insights from quantum chemical calculations on related alkylferrocenes suggest that the amyl group in amylferrocene would likely lead to:

A slight increase in the energy of the highest occupied molecular orbital (HOMO) compared to unsubstituted ferrocene. This is a direct consequence of the electron-donating nature of the alkyl group.

A minimal change in the energy of the lowest unoccupied molecular orbital (LUMO), as it is primarily localized on the Fe-Cp framework.

A consequent small reduction in the HOMO-LUMO gap, which can have implications for the compound's electronic spectra and reactivity.

The bonding between the iron atom and the cyclopentadienyl rings in amylferrocene is expected to remain largely unchanged from that in ferrocene, maintaining its characteristic sandwich structure. The primary electronic influence of the amyl substituent is localized on the substituted Cp ring, with minor propagation to the iron center and the second Cp ring.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) has become a powerful and widely used computational tool for studying the reactivity and stability of organometallic complexes due to its favorable balance of accuracy and computational cost. DFT studies on ferrocene and its alkyl derivatives provide valuable data that can be extrapolated to amylferrocene. researchgate.net

The stability of alkylferrocenes can be assessed by calculating their standard enthalpies of formation. For instance, studies on ethylferrocene and n-butylferrocene have provided experimental and calculated thermodynamic data that demonstrate the stabilizing effect of alkyl substitution. researchgate.net The amyl group is expected to contribute further to the thermodynamic stability of the ferrocene core.

Table 1: Calculated Thermodynamic Properties of Select Alkylferrocenes

Compound Method Calculated Standard Enthalpy of Formation (gas, 298.15 K) in kJ/mol
Ethylferrocene B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d,p) Data not explicitly provided for amylferrocene, but trends suggest a value slightly more negative than n-butylferrocene

Note: Specific values for amylferrocene are not available in the cited literature, the table reflects the type of data obtained from DFT studies on analogous compounds.

Reactivity indicators, such as global chemical reactivity descriptors derived from DFT, can predict the behavior of amylferrocene in chemical reactions. These descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, a higher chemical potential suggests greater reactivity towards electrophiles. The electron-donating amyl group would likely increase the chemical potential of amylferrocene relative to ferrocene.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A smaller hardness value indicates higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Based on studies of other alkylferrocenes, it is predicted that amylferrocene will be more susceptible to electrophilic attack than unsubstituted ferrocene. This increased reactivity is attributed to the enhanced electron density on the cyclopentadienyl rings.

Molecular Dynamics Simulations for Conformational Analysis

The amyl group's flexibility introduces a degree of conformational complexity to the amylferrocene molecule. Molecular dynamics (MD) simulations are an ideal computational technique to explore the accessible conformations and dynamic behavior of the amyl chain.

MD simulations would involve modeling the amylferrocene molecule in a simulated environment (e.g., in a solvent or in the gas phase) and solving the classical equations of motion for each atom over time. This would generate a trajectory of atomic positions, from which conformational preferences and dynamic properties can be analyzed.

Key areas of investigation using MD simulations for amylferrocene would include:

Rotation of the Cyclopentadienyl Rings: Like in ferrocene, the two Cp rings can rotate relative to each other. The energy barrier for this rotation is low, and MD simulations can provide insight into how the amyl substituent might influence this dynamic process.

Conformations of the Amyl Chain: The five-carbon chain can adopt various gauche and anti conformations around its C-C bonds. MD simulations can reveal the most populated conformations and the energy barriers for interconversion between them. This is crucial for understanding how the substituent's shape and accessibility might affect intermolecular interactions and reactivity.

Solvation Effects: By including explicit solvent molecules in the simulation, MD can model how the solvent interacts with different parts of the amylferrocene molecule, influencing its conformational preferences and dynamic behavior.

Computational Modeling of Reaction Mechanisms in Amylferrocene Systems

Computational modeling, particularly using DFT, is a powerful tool for elucidating the mechanisms of reactions involving organometallic compounds. For amylferrocene, this could involve modeling reactions such as electrophilic substitution on the cyclopentadienyl rings or oxidation at the iron center.

For an electrophilic substitution reaction, computational modeling can be used to:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction, stationary points corresponding to intermediates and transition states can be located.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy, which is crucial for understanding the reaction rate.

Determine Regioselectivity: In cases where multiple products can be formed, computational modeling can predict the most likely outcome by comparing the activation energies for the different reaction pathways.

Given the electron-donating nature of the amyl group, it is expected to direct electrophilic attack to the substituted cyclopentadienyl ring. Computational studies on other alkylferrocenes support this, showing that the intermediates formed by attack at the substituted ring are more stable.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Substitution on Amylferrocene

Position of Attack Reaction Pathway Hypothetical Calculated Activation Energy (kcal/mol)
C2 (alpha to substituent) Formation of σ-complex Lower
C3 (beta to substituent) Formation of σ-complex Higher

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution on substituted ferrocenes. Specific values would require dedicated computational studies on amylferrocene.

Research Paradigms and Applications in Chemical Science

Catalysis Research Involving Amylferrocene

The ferrocene (B1249389) moiety is a robust and versatile scaffold in catalysis, primarily due to its unique three-dimensional structure, thermal stability, and rich electrochemistry. The introduction of an amyl group modifies the steric and electronic properties of the ferrocene core, which can, in turn, influence its catalytic activity and selectivity.

Homogeneous Catalysis: Ligand Design and Mechanistic Investigations

In homogeneous catalysis, ferrocene derivatives are widely used as ligands for transition metals. The amyl group in amylferrocene acts as a moderately electron-donating group through induction. This electronic effect increases the electron density on the iron center and the cyclopentadienyl (B1206354) (Cp) rings. When amylferrocene-based ligands coordinate to a catalytic metal center, this enhanced electron density can be transferred to the metal, potentially influencing its reactivity. For instance, in reactions involving oxidative addition, a more electron-rich metal center can facilitate the process, thereby accelerating the catalytic cycle.

The steric bulk of the amyl group also plays a crucial role. While a single amyl group does not present a significant steric hindrance that would block substrate access, it can influence the conformational preferences of the ligand-metal complex. This can be a key factor in achieving selectivity in catalytic transformations. Mechanistic investigations into catalysis involving alkylferrocenes often focus on how the interplay between these electronic and steric factors dictates the reaction pathway and efficiency. ruhr-uni-bochum.denih.gov However, specific studies detailing the design of amylferrocene-based ligands and their in-depth mechanistic investigations are not widely represented in the literature, which has tended to focus on ferrocene derivatives with more complex or chiral substituents.

Table 1: Expected Influence of Amyl Group on Homogeneous Catalysis

Property Influence of Amyl Group Potential Catalytic Consequence
Electronic Effect Electron-donating Modulates reactivity of the metal center
Steric Effect Moderate bulk Influences ligand conformation and substrate approach
Solubility Increased lipophilicity Enhances solubility in nonpolar organic solvents

Heterogeneous Catalysis: Support Interactions and Surface Chemistry

For heterogeneous catalysis, active catalytic species are often immobilized on solid supports to facilitate catalyst separation and recycling. silicycle.comtaylorfrancis.com Ferrocene derivatives, including amylferrocene, can be anchored to supports like silica (B1680970), alumina, or polymers. rsc.orgnii.ac.jpresearchgate.net The amyl group can enhance the physical adsorption (physisorption) of the molecule onto nonpolar surfaces through van der Waals interactions.

The surface chemistry of amylferrocene on a support would be dictated by the interactions of both the ferrocene core and the amyl chain. nih.govoaepublish.com The Cp rings can interact with the support surface through various mechanisms, while the flexible amyl chain can influence the orientation and packing of the molecules on the surface. This can affect the accessibility of the catalytically active iron center or its ability to coordinate with other metals. While the principles of immobilizing organometallic complexes are well-established, detailed studies on the specific surface chemistry and catalytic applications of amylferrocene on supports are limited.

Asymmetric Catalysis with Chiral Amylferrocene Derivatives

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a field where ferrocene derivatives have made a significant impact. rsc.orgresearchgate.nettue.nlnih.govnih.gov This is due to the planar chirality that can be introduced by di-substitution on one of the Cp rings.

Amylferrocene itself is not chiral. To be used in asymmetric catalysis, it must be derivatized to introduce a chiral element. This could be achieved by:

Introducing a second, different substituent on the amyl-bearing Cp ring, creating planar chirality.

Incorporating a chiral center within the amyl group itself.

Attaching a chiral auxiliary to the ferrocene core.

Electrochemical and Electron Transfer Studies of Amylferrocene

The electrochemical behavior of ferrocene is one of its most defining characteristics. It undergoes a clean, reversible one-electron oxidation to the ferrocenium (B1229745) cation. The potential at which this occurs is sensitive to the substituents on the Cp rings, making substituted ferrocenes excellent probes for studying electronic effects and reaction mechanisms.

Fundamental Electron Transfer Kinetics and Marcus Theory Applications

The rate of electron transfer in a redox reaction, such as the oxidation of amylferrocene, can be described by Marcus theory. wikipedia.orgresearchgate.netlibretexts.org This theory relates the rate constant of electron transfer to two key parameters: the thermodynamic driving force (related to the redox potential) and the reorganization energy (λ). The reorganization energy is the energy required to change the geometry of the reactant and the surrounding solvent molecules from their equilibrium configurations to those of the product state, without the electron actually having been transferred.

For outer-sphere electron transfer, which is typical for ferrocenes, the reorganization energy has two components:

Inner-sphere reorganization energy (λi): Associated with changes in bond lengths and angles within the molecule (e.g., the Fe-Cp distance).

Outer-sphere reorganization energy (λo): Associated with the reorientation of solvent molecules around the redox center.

The amyl substituent influences both the size of the molecule and its interaction with the solvent. Compared to ferrocene, amylferrocene is larger. This increased size leads to a smaller outer-sphere reorganization energy because the charge is distributed over a larger volume, requiring less drastic rearrangement of the solvent shell upon oxidation. researchgate.net Studies on a series of alkylferrocenes have shown that the electron transfer rate constant is not significantly influenced by the length of the alkyl chain in certain systems, suggesting other factors like electron hopping may dominate in incomplete monolayers on electrode surfaces. researchgate.netosti.govresearchgate.net However, a lower reorganization energy generally correlates with a faster rate of electron transfer, according to the Marcus equation, assuming the driving force is not in the "inverted region". libretexts.org

Redox Behavior in Non-Aqueous and Aqueous Media

The redox potential of the amylferrocene/amylferrocenium couple (AmFc/AmFc⁺) is a key parameter that can be readily measured using techniques like cyclic voltammetry.

In Non-Aqueous Media: In common non-aqueous solvents like acetonitrile (B52724) or dichloromethane, amylferrocene exhibits a well-defined, reversible one-electron oxidation. rsc.orgnih.govresearchgate.netresearchgate.net The amyl group is electron-donating, which stabilizes the positive charge of the resulting amylferrocenium cation. This stabilization makes the molecule easier to oxidize compared to unsubstituted ferrocene. Consequently, the redox potential (E1/2) of amylferrocene is shifted to a more negative (less positive) value. nih.govresearchgate.net This shift is a predictable trend observed for various alkylferrocenes.

In Aqueous Media: The study of ferrocene derivatives in aqueous media is often challenging due to their low solubility. researchgate.netresearchgate.net Amylferrocene, with its long alkyl chain, is particularly hydrophobic. To study its electrochemistry in water, it is often necessary to use solubilizing agents like surfactants to form micelles or to work in mixed-solvent systems (e.g., ethanol/water). nih.gov In such media, the fundamental redox behavior remains the same—a one-electron oxidation—but the measured potential can be influenced by the specific microenvironment created by the solubilizing agent. The hydrophobic amyl group would likely be sequestered within the nonpolar core of a micelle, affecting its solvation and, therefore, its redox potential and diffusion coefficient. researchgate.net

Table 2: Comparison of Electrochemical Properties of Ferrocene and Amylferrocene

Compound Substituent Effect Expected E1/2 vs Fc/Fc⁺ (V) in Acetonitrile Reversibility
Ferrocene Reference 0.00 Reversible
Amylferrocene Electron-donating Approx. -0.05 to -0.10 Reversible

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

The electrochemical behavior of amylferrocene, like other ferrocene derivatives, is primarily characterized by the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). Cyclic voltammetry (CV) is a key technique used to probe this redox process. In a typical cyclic voltammogram of a ferrocene derivative, a pair of peaks is observed: an anodic peak corresponding to the oxidation and a cathodic peak corresponding to the reduction of the ferrocenium cation back to the neutral ferrocene.

The half-wave potential (E1/2), calculated as the average of the anodic and cathodic peak potentials, is a characteristic feature of the redox couple. For unsubstituted ferrocene, this value is often used as an internal standard in electrochemistry. The introduction of an amyl group, an electron-donating alkyl substituent, onto one of the cyclopentadienyl rings is expected to lower the oxidation potential of amylferrocene compared to ferrocene. This is due to the inductive effect of the alkyl group, which increases the electron density at the iron center, making it easier to oxidize.

The peak separation (ΔEp), the difference between the anodic and cathodic peak potentials, provides information about the kinetics of the electron transfer process. For a reversible, one-electron process, the theoretical value of ΔEp is approximately 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics. The electrochemical properties, including the redox potential, can be influenced by the solvent and the supporting electrolyte used in the measurement.

While specific cyclic voltammetry data for amylferrocene is not extensively detailed in publicly accessible literature, the expected electrochemical parameters based on studies of similar alkylferrocenes are summarized in the table below.

ParameterExpected Value/CharacteristicInfluencing Factors
Formal Potential (E°')Slightly more negative than ferroceneSolvent, Supporting Electrolyte
Peak Separation (ΔEp)Close to 59/n mV (for n=1)Solvent, Temperature, Scan Rate
Peak Current Ratio (ipa/ipc)Approximately 1 for a reversible processChemical stability of the redox species
Expected Electrochemical Parameters for Amylferrocene from Cyclic Voltammetry.

Investigation of Amylferrocene as a One-Electron Carrier in Model Systems

The well-defined and reversible one-electron redox chemistry of ferrocene and its derivatives makes them ideal candidates for use as one-electron carriers or shuttles in various chemical and biological model systems. Amylferrocene, with its characteristic redox potential, can act as a mediator, facilitating electron transfer between a solid electrode and a solution-phase species or between different molecules in solution.

In the context of biosensors, for instance, ferrocene derivatives are widely used to shuttle electrons between an enzyme's active site and the electrode surface. The amyl group in amylferrocene can influence its partitioning into different phases and its interaction with biological macromolecules, which can be advantageous in specific applications.

The lipophilicity imparted by the amyl group can enhance the association of amylferrocene with hydrophobic pockets in enzymes or other biological structures, potentially leading to more efficient electron transfer. The general mechanism for a ferrocene-mediated electrochemical process, which would be applicable to amylferrocene, can be described as follows:

Oxidation at the electrode: Amylferrocene (AmFc) is oxidized to the amylferrocenium cation (AmFc+) at the electrode surface.

Reaction with the substrate: The amylferrocenium cation then chemically oxidizes the substrate in the solution, regenerating the original amylferrocene.

Diffusion: The regenerated amylferrocene diffuses back to the electrode surface to be re-oxidized, completing the catalytic cycle.

This ability to act as a regenerative redox shuttle is a cornerstone of its application in model systems for studying electron transfer reactions.

Materials Science Research Utilizing Amylferrocene Scaffolds

The unique properties of the ferrocene moiety, such as its robust redox activity, thermal stability, and the ability to be chemically modified, have led to its incorporation into a wide array of materials. The amyl group in amylferrocene can serve as a handle for polymerization or for tuning the physical properties of the resulting materials, such as solubility and processability.

Development of Electroactive Polymeric Materials

Amylferrocene can be incorporated into polymeric structures either as a pendant group or within the main chain. The resulting electroactive polymers exhibit redox properties derived from the ferrocene units. These polymers can be synthesized through various polymerization techniques, including the polymerization of vinylamylferrocene or by incorporating amylferrocene derivatives into condensation polymers.

The presence of the ferrocene moiety allows the polymer's electrochemical and optical properties to be switched by changing the oxidation state of the iron center. This has led to the development of materials for applications such as:

Redox-active films and coatings: These materials can be used in electrochromic devices, where the color of the film changes upon oxidation or reduction.

Charge storage materials: The ability of the ferrocene units to undergo reversible redox reactions makes these polymers promising for use in batteries and supercapacitors.

Sensors: Changes in the electrochemical response of the polymer upon interaction with an analyte can be used for chemical sensing.

The amyl group can enhance the solubility of these polymers in common organic solvents, facilitating their processing and characterization.

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The ferrocene unit, with its defined shape and size, and the lipophilic amyl chain can participate in host-guest interactions, leading to the formation of ordered supramolecular structures. For example, the amylferrocene moiety can be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins. researchgate.net

These host-guest complexes can exhibit altered electrochemical properties compared to the free amylferrocene. The formation of such assemblies can be used to control the redox behavior of the ferrocene unit and to construct more complex, functional systems. Applications of such supramolecular assemblies include:

Electrochemical sensors: The binding of a guest molecule to a host that is functionalized with amylferrocene can lead to a change in the electrochemical signal of the ferrocene unit, providing a basis for sensing.

Stimuli-responsive materials: The redox state of the ferrocene can be used to control the assembly and disassembly of the supramolecular structure.

Exploration in Redox-Switchable Systems

The ability of amylferrocene to be reversibly oxidized and reduced makes it a key component in the design of redox-switchable systems. nsf.gov In these systems, a change in the oxidation state of the ferrocene unit triggers a change in the properties or function of the material. This switching can be initiated by applying an electrochemical potential or by using chemical oxidants or reductants.

Examples of redox-switchable systems incorporating ferrocene derivatives include:

Switchable catalysts: The catalytic activity of a metal complex can be turned "on" or "off" by changing the oxidation state of a nearby ferrocene moiety, which alters the electronic properties of the catalytic center. nih.gov

Molecular switches: The conformation or binding properties of a molecule can be altered by the redox state of an embedded ferrocene unit.

Redox-responsive drug delivery systems: The release of a drug from a carrier molecule can be triggered by a change in the redox environment, controlled by a ferrocene switch.

The amyl group can be used to tune the solubility and compatibility of these systems with their environment.

Mechanistic Aspects of Amylferrocene in Bio-organometallic Chemical Research

Bio-organometallic chemistry explores the interface between organometallic chemistry and biology. Ferrocene and its derivatives have been extensively studied in this field due to their stability in biological media, low toxicity, and unique redox properties. The incorporation of an amyl group can enhance the lipophilicity of the ferrocene moiety, which can influence its biological activity and mechanism of action.

Increased lipophilicity can facilitate the transport of amylferrocene across cell membranes, allowing it to reach intracellular targets. The mechanism of action of ferrocene-based compounds in biological systems is often linked to their redox activity. For example, the ferrocenium cation generated from the oxidation of a ferrocene derivative can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), which can induce cellular damage and apoptosis.

While specific mechanistic studies on amylferrocene in bio-organometallic research are not widely reported, the general principles derived from other ferrocene derivatives are applicable. The amyl group could potentially influence the interaction of the ferrocene moiety with biological targets such as proteins and DNA, thereby modulating its biological effects. Research in this area seeks to understand how the structural and electronic properties of ferrocene derivatives, including the nature of their substituents, dictate their biological activity.

Interactions with Biological Redox Systems at a Chemical Level

There is a lack of specific studies detailing the direct molecular interactions between Amylferrocene and biological redox components, such as specific enzymes or redox-active proteins. Research in this area would typically involve investigating electron transfer kinetics, binding affinities, and the catalytic or inhibitory effects of the compound on biological processes.

Understanding Electron Transfer in Biomimetic Systems

Similarly, literature detailing the use of Amylferrocene as a component in biomimetic systems—synthetic assemblies that mimic biological processes—is not available. Such research would focus on how the amyl substituent influences the electron-donating or -accepting properties of the ferrocene core within an artificial system designed to replicate biological electron transport chains.

Due to the absence of specific research data for Amylferrocene in these niche areas, a detailed analysis and the creation of corresponding data tables are not possible at this time. Further empirical research would be required to elucidate the specific properties and behaviors of Amylferrocene in these contexts.

Functionalization and Derivatization Strategies for Amylferrocene

Design and Synthesis of Novel Amylferrocene Conjugates

The conjugation of amylferrocene to other molecular entities, such as peptides and nucleobases, represents a significant strategy for creating novel molecules with tailored functions. The synthesis of these conjugates often involves standard peptide coupling protocols or nucleophilic substitution reactions.

Amylferrocene-Peptide Conjugates: The synthesis of ferrocene-peptide conjugates typically begins with the preparation of ferrocenoyl amino acid derivatives. These derivatives can then be coupled with other amino acids or peptide fragments using solid-phase peptide synthesis (SPPS) or solution-phase techniques. rsc.orgthermofisher.com For instance, 1,1'-ferrocene dicarboxylic acid can be conjugated with amino acids, followed by coupling with diaminoalkanes to yield both acyclic and cyclic ferrocene-peptide diamine conjugates. rsc.org The introduction of the amyl group on one or both cyclopentadienyl (B1206354) rings is not expected to significantly alter these synthetic pathways, although purification methods may need optimization due to changes in solubility and chromatographic behavior. The resulting amylferrocene-peptide conjugates can exhibit interesting structural properties, such as intramolecular hydrogen bonding, which can be influenced by the flexibility of the linker. rsc.org

A common method for creating bioconjugates involves the reaction of a maleimide-functionalized molecule with a cysteine-containing peptide or protein. youtube.com An amylferrocene moiety could be functionalized with a maleimide (B117702) group to facilitate its specific attachment to a biological molecule.

Amylferrocene-Nucleobase Conjugates: The synthesis of ferrocene-nucleobase conjugates has been explored, for example, through the reaction of ferrocenoyl chloride with adenine (B156593) derivatives. beilstein-journals.orgnih.gov This reaction can lead to a mixture of N7 and N9-acylated isomers, with the regioselectivity being influenced by the steric bulk of substituents on the nucleobase. beilstein-journals.orgnih.gov It is anticipated that amylferrocenoyl chloride would react similarly, with the amyl group potentially exerting a minor electronic effect on the reactivity of the acyl chloride.

The general approach to synthesizing such conjugates is outlined in the table below.

Conjugate TypeStarting MaterialsCoupling Reagents/ConditionsKey Features of Synthesis
Amylferrocene-PeptideAmylferrocene carboxylic acid, Amino acid/PeptideDCC, HOBt, or other standard peptide coupling reagentsCan be performed in solution or on solid phase. thermofisher.com
Amylferrocene-NucleobaseAmylferrocenoyl chloride, Nucleobase (e.g., Adenine)Base (e.g., NaH) in an aprotic solvent (e.g., DMF)Potential for regioselective acylation. beilstein-journals.orgnih.gov
Amylferrocene-Biomolecule (via Cysteine)Maleimide-functionalized amylferrocene, Cysteine-containing biomoleculePhosphate (B84403) bufferHighly specific conjugation to thiol groups. youtube.com

Regioselective Functionalization of the Cyclopentadienyl Rings

The functionalization of the cyclopentadienyl (Cp) rings of amylferrocene can be directed to specific positions, a concept known as regioselectivity. This is crucial for controlling the final structure and properties of the derivative. The presence of the amyl group, an electron-donating alkyl group, influences the reactivity of the Cp ring towards electrophilic substitution.

Acylation Reactions: Friedel-Crafts acylation is a common method for functionalizing ferrocene (B1249389). In the case of monosubstituted ferrocenes like amylferrocene, the incoming acyl group can be directed to the substituted or unsubstituted ring. The electron-donating nature of the amyl group activates the ring it is attached to, but steric hindrance can favor substitution on the unsubstituted ring. The regioselectivity of acylation can be tuned by the choice of catalyst and reaction conditions. rsc.org For example, diarylborinic acid catalysis has been shown to be effective for the regioselective acylation of diols and could potentially be adapted for specific functionalization of substituted ferrocenes. organic-chemistry.org

Influence of Substituents on Regioselectivity: Studies on the ferrocenoylation of N6-substituted adenine have demonstrated that both steric and electronic effects of substituents govern the regioselectivity of the reaction. beilstein-journals.orgnih.gov Bulky substituents can shield a nearby reaction site, directing the incoming electrophile to a less hindered position. beilstein-journals.orgnih.gov Similarly, the amyl group on a Cp ring will sterically hinder the positions adjacent to it, potentially directing incoming groups to other positions on the same ring or to the unsubstituted ring.

Difunctionalization: The introduction of two functional groups onto the ferrocene core is another important strategy. This can be achieved sequentially or in a single step. For example, vicinal difunctionalization introduces functional groups at adjacent carbon atoms. wikipedia.org While more commonly applied to alkenes mdpi.comnsf.govnih.gov, the principles of controlling the installation of two different functional groups are relevant to creating complex amylferrocene derivatives.

The table below summarizes factors influencing regioselective functionalization of amylferrocene.

Reaction TypeInfluencing FactorsExpected Outcome for Amylferrocene
Electrophilic Substitution (e.g., Acylation)Electronic effects of amyl group (electron-donating), Steric hindrance from amyl group, Catalyst choiceA mixture of isomers is likely, with substitution possible on both the substituted and unsubstituted rings. The ratio can be tuned by reaction conditions.
Directed MetalationDirecting group, Metalating agentFunctionalization at a specific position relative to the directing group.
Conjugation to Asymmetric MoleculesSteric bulk of the conjugate partnerCan direct subsequent functionalization to less hindered positions. beilstein-journals.orgnih.gov

Development of Multimetallic Systems Incorporating Amylferrocene Units

The incorporation of amylferrocene into multimetallic systems is a promising area for developing new materials with unique electronic, magnetic, and catalytic properties. These systems can be either homobimetallic (containing two iron centers) or heterobimetallic (containing iron and another metal).

Synthesis of Bimetallic Systems: Bimetallic systems can be synthesized through various methods, including the use of bridging ligands that can coordinate to two metal centers. chemsociety.org.ngmdpi.com For amylferrocene, a common approach would be to first synthesize a derivative with a suitable ligand, which is then reacted with another metal salt. For example, ferrocene-based ligands have been used to create heterobimetallic complexes with rare-earth metals for applications in polymerization catalysis. kit.edu

Heterobimetallic Complexes: The synthesis of heterobimetallic complexes often requires careful design of ligands with distinct coordination sites for different metals. numberanalytics.com For instance, a ligand might have a "hard" coordination site (e.g., oxygen donors) for a hard metal ion and a "soft" coordination site (e.g., nitrogen or phosphorus donors) for a soft metal ion. kit.edu Heterobimetallic complexes containing a ferrocenyl-chromone core have been synthesized and investigated for their ability to modulate amyloid peptide aggregation. nih.gov One such complex featured a dicobalt hexacarbonyl unit attached to an alkyne on the chromone (B188151) ring, demonstrating the feasibility of incorporating ferrocene derivatives into complex multimetallic structures. nih.gov Redox-active heterobimetallic complexes, such as an Fe/Rh system based on an N-heterocyclic carbene ligand, have also been developed, where the redox state of the complex can be reversibly switched. nih.gov

Type of Multimetallic SystemSynthetic StrategyPotential Application
Homobimetallic (e.g., Diferrocenyl)Coupling of two amylferrocene unitsRedox materials, Molecular wires
Heterobimetallic (Fe and another metal)Use of bridging ligands, Stepwise assemblyCatalysis kit.edumdpi.com, Molecular magnets kit.edu, Biomedical applications numberanalytics.comnih.gov

Structure-Reactivity Relationships in Amylferrocene Derivatives

Understanding the relationship between the structure of an amylferrocene derivative and its reactivity is fundamental for designing molecules with desired properties. The electronic and steric effects of substituents play a crucial role in determining the chemical behavior of the ferrocene core.

Electronic Effects on Redox Potential: The ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox couple is a key feature of ferrocene chemistry. wikipedia.org The redox potential of this couple is sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. Electron-donating groups, such as the amyl group, make the ferrocene core more electron-rich, which facilitates oxidation and thus shifts the redox potential to more negative (cathodic) values. wikipedia.orgmdpi.com Conversely, electron-withdrawing groups make oxidation more difficult, shifting the potential to more positive (anodic) values. wikipedia.org This predictable tuning of redox potential is valuable in applications such as electrochemical sensing and redox-mediated catalysis.

In the context of ligand exchange reactions, the reactivity of substituted ferrocenes is influenced by the electronic properties of the substituents. Alkyl groups, being electron-donating, have been found to increase the reactivity of ferrocene in ligand exchange reactions with benzenes. scirp.org

The following table summarizes key structure-reactivity relationships for amylferrocene derivatives.

Structural FeatureEffect on Reactivity/PropertyExample
Amyl Group (Electron-Donating)Lowers the oxidation potential (easier to oxidize). wikipedia.orgmdpi.comAmylferrocene is expected to have a more negative redox potential than unsubstituted ferrocene.
Position of a Second Substituent (Regiochemistry)Can significantly alter biological activity. nih.govA 1,2-disubstituted amylferrocene may have different properties than a 1,1'-disubstituted one.
Steric Bulk of SubstituentsCan influence reaction regioselectivity and biological interactions. beilstein-journals.orgnih.govThe amyl group may sterically hinder certain reaction pathways.

Advanced Analytical Methodologies for Amylferrocene and Its Derivatives

Spectroelectrochemical Techniques for Real-time Reaction Monitoring

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time information about the structural changes that a molecule undergoes during an electron transfer process. For amylferrocene and its derivatives, these techniques are invaluable for understanding their redox mechanisms.

In-situ Fourier Transform Infrared (FTIR) spectroelectrochemistry is a powerful tool for studying the redox processes of ferrocene (B1249389) derivatives. ccspublishing.org.cn By monitoring changes in the infrared spectrum as a potential is applied, it is possible to observe the formation of the ferricenium cation and any subsequent chemical reactions. The primary spectral changes for ferrocene derivatives during oxidation are typically observed in the 2000-1000 cm⁻¹ range, which corresponds to stretching and ring vibrations. ccspublishing.org.cn For amylferrocene, this would involve monitoring the vibrational modes of the cyclopentadienyl (B1206354) rings and the amyl substituent.

One study on a bisferrocene pyrazole (B372694) derivative demonstrated the utility of rapid scan time-resolved FTIR spectroscopy in identifying reaction intermediates that were not observable by cyclic voltammetry alone. nih.gov This highlights the potential of time-resolved spectroelectrochemical methods to uncover transient species in the reactions of amylferrocene derivatives. Real-time spectroelectrochemical monitoring has also been successfully applied to track the electrografting of diazonium salts, providing a spectral characterization of adsorption kinetics. rsc.org This approach could be adapted to study the surface interactions and film formation of amylferrocene-based materials.

TechniqueApplication for AmylferroceneKey Information Obtained
In-situ FTIR SpectroelectrochemistryMonitoring redox reactionsReal-time structural changes, identification of intermediates, reaction kinetics
Rapid Scan Time-Resolved FTIRDetecting transient speciesObservation of short-lived intermediates in electrochemical reactions
Cyclic Voltabsorptometry (CVA)Elucidating electrochemical mechanismsCorrelation of electrochemical and spectroscopic data to understand reaction pathways

Chromatography Techniques for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of amylferrocene and for separating its various isomers, including constitutional isomers and enantiomers if a chiral center is present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

The separation of ferrocene derivatives can be challenging due to their similar physicochemical properties. However, specialized chiral stationary phases have been developed for the successful enantioseparation of chiral ferrocenes by HPLC. researchgate.net For instance, polysaccharide-based columns have been shown to be effective in separating the enantiomers of unsymmetrically disubstituted ferrocene derivatives in normal-phase mode. nih.govbohrium.com The choice of mobile phase, often a mixture of n-heptane and an alcohol, is critical for achieving optimal separation. nih.govbohrium.com

Capillary electrokinetic chromatography (CEKC) has emerged as a powerful technique with better enantioseparation power for some chiral ferrocenes compared to HPLC. nih.govbohrium.com The use of cyclodextrins as chiral selectors in the background electrolyte is a common strategy in CEKC for resolving enantiomers of ferrocene derivatives. nih.gov

The following table summarizes chromatographic conditions that have been successfully used for the separation of ferrocene derivatives and could be adapted for amylferrocene.

TechniqueStationary Phase/SelectorMobile Phase/ElectrolyteApplication
HPLCPolysaccharide-based chiral columns (e.g., Lux i-Cellulose-5)n-heptane/ethanol/isopropanol with n-butylamineEnantioseparation of unsymmetrically disubstituted ferrocenes nih.govbohrium.com
HPLCβ-cyclodextrin bonded silica (B1680970)Not specifiedChiral separation of ferrocene derivatives researchgate.net
CEKCAnionic cyclodextrins (e.g., SBE-β-CD, S-β-CD)25 mM phosphate (B84403) buffer (pH 2.5)High-resolution enantioseparation of chiral ferrocenes nih.gov

In Situ Spectroscopic Studies of Reactions Involving Amylferrocene

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights. For reactions involving amylferrocene, such as its synthesis, derivatization, or application in catalysis, in situ spectroscopy can track the consumption of reactants and the formation of products and intermediates.

In situ Raman spectroscopy is particularly well-suited for monitoring organometallic reactions, including those performed under microwave irradiation. rsc.org The technique is non-invasive and can be used with standard glass reaction vessels, which typically have a low Raman background signal. rsc.org The progress of a reaction can be followed by monitoring the characteristic Raman bands of the reactants and products. For instance, in a ligand substitution reaction of a metal carbonyl, the decrease in the intensity of the carbonyl stretching bands of the reactant and the appearance of new bands corresponding to the product can be tracked over time. rsc.org This approach could be applied to monitor reactions where the amylferrocene moiety undergoes transformation.

In situ FTIR spectroscopy is another powerful tool for studying catalytic reactions. ccspublishing.org.cn It can be used to identify surface species, reaction intermediates, and to probe the kinetics of the reaction under realistic conditions. youtube.com For example, in the context of catalysis, in situ FTIR could be used to observe the adsorption of an amylferrocene-containing catalyst onto a support and its subsequent interaction with reactants.

TechniqueApplication for Amylferrocene ReactionsKey Advantages
In Situ Raman SpectroscopyReal-time monitoring of synthesis and derivatization reactionsNon-invasive, compatible with standard glassware, can be used for reactions under microwave irradiation rsc.org
In Situ FTIR SpectroscopyMechanistic studies of catalytic reactions involving amylferroceneIdentification of surface species, reaction intermediates, and kinetic information ccspublishing.org.cnyoutube.com

Challenges and Future Research Trajectories for Amylferrocene Chemistry

Advancements in Stereocontrol and Enantioselective Synthesis

The development of chiral ferrocene (B1249389) derivatives is paramount for their application as ligands and organocatalysts in asymmetric synthesis. rsc.orgresearchgate.net The introduction of an amyl group creates opportunities for novel chiral structures, but achieving precise stereocontrol remains a key challenge.

Current research on chiral ferrocenes primarily focuses on derivatives with functional groups that can direct metalation or participate in specific catalytic cycles. researchgate.netecampus.com Methodologies directly applicable to the enantioselective synthesis of amylferrocene are not yet well-established. The primary difficulty lies in controlling the planar chirality that arises when the cyclopentadienyl (B1206354) ring is substituted.

Future research should focus on:

Novel Ligand Design: Creating new chiral ligands that can effectively induce enantioselectivity in the functionalization of the ferrocene core to introduce an amyl group. ecampus.com

Catalyst Development: Designing catalytic systems, potentially based on transition metals, for the direct asymmetric C-H functionalization or cross-coupling reactions to produce chiral amylferrocene. nih.gov

Kinetic Resolution: Exploring enzymatic or chemical kinetic resolution methods to separate racemic mixtures of amylferrocene derivatives, providing access to enantiomerically pure compounds.

Table 1: Potential Strategies for Enantioselective Synthesis of Amylferrocene Derivatives

StrategyDescriptionPotential Outcome for AmylferroceneKey Challenges
Directed ortho-Metalation Using a chiral directing group to guide the deprotonation of the ferrocene ring, followed by quenching with an amyl electrophile.High enantiomeric excess (ee) for 2-amyl-substituted derivatives.Synthesis of the chiral directing group precursor; removal of the directing group.
Asymmetric C-H Activation Employing a chiral catalyst to directly and selectively functionalize a C-H bond on the ferrocene scaffold with an amyl group.Atom-economical synthesis of chiral amylferrocene.Catalyst design; control of regioselectivity and enantioselectivity. nih.gov
Enantioselective Cross-Coupling Coupling of a racemic amyl-substituted ferrocenyl halide with a nucleophile using a chiral palladium or copper catalyst.Kinetic resolution to obtain enantioenriched amylferrocene.Development of efficient catalysts for ferrocenyl substrates.

Harnessing Unique Redox Properties for Emerging Technologies

The ferrocene moiety is renowned for its stable and reversible one-electron redox couple (Fc/Fc⁺). The electron-donating nature of the amyl group is expected to shift the redox potential of amylferrocene to more negative values compared to ferrocene itself. This tunability is highly desirable for various electrochemical applications.

A significant challenge is the limited understanding of how the amyl group specifically influences electron transfer kinetics and the stability of the resulting ferrocenium (B1229745) cation. For applications in devices like batteries or sensors, long-term electrochemical stability and material compatibility are critical. nih.gov

Future research trajectories include:

Electrochemical Energy Storage: Investigating amylferrocene as a redox mediator in electrolytes for redox flow batteries or as an additive to improve the performance and safety of lithium-ion batteries.

Electrochemical Sensors: Developing amylferrocene-based sensors where the redox signal is modulated by the presence of specific analytes. This could involve functionalizing the amyl chain with receptor units.

Redox-Active Polymers: Incorporating amylferrocene into polymer backbones to create materials with tunable electronic properties for applications in electrochromic devices, charge storage, and catalysis.

Expanding Applications in Green Chemistry and Sustainable Synthesis

Green chemistry principles encourage the use of catalysts to make chemical processes more efficient and environmentally benign. researchgate.netwiley-vch.de Iron, being earth-abundant and non-toxic, makes ferrocene derivatives like amylferrocene attractive candidates for sustainable catalysis. nih.gov

The primary challenge is the current lack of studies demonstrating the catalytic activity of amylferrocene. Its potential in promoting organic transformations needs to be systematically explored. Furthermore, developing reaction protocols that utilize green solvents (like water or bio-derived solvents) and energy-efficient conditions (e.g., lower temperatures or microwave irradiation) is crucial. researchgate.netyoutube.com

Future research should be directed towards:

Catalyst Screening: Evaluating amylferrocene and its functionalized derivatives as catalysts for a wide range of organic reactions, including cross-coupling, hydrogenation, and oxidation reactions. nih.gov

Heterogenization: Immobilizing amylferrocene onto solid supports (e.g., silica (B1680970), polymers) to facilitate catalyst recovery and reuse, a key principle of green chemistry. researchgate.net

Biomass Conversion: Exploring the use of amylferrocene-based catalysts for the conversion of renewable biomass into valuable chemicals and fuels.

Interdisciplinary Research with Amylferrocene as a Key Component

The unique structural and electronic properties of amylferrocene make it a versatile building block for creating novel functional materials and bioactive molecules, fostering interdisciplinary research.

Challenges in this area include bridging the knowledge gap between organometallic chemistry and other fields like materials science and biology. Integrating the hydrophobic and redox-active amylferrocene unit into complex systems such as polymers or biological conjugates requires innovative synthetic strategies.

Promising avenues for future interdisciplinary research include:

Materials Science: Incorporating amylferrocene into polymer matrices to develop advanced materials like redox-responsive gels, self-healing polymers, or materials for information storage. youtube.comyoutube.comyoutube.com

Polymer Science: Using amylferrocene as a functional monomer in polymerization reactions to create novel polymers with tailored electrochemical and physical properties. youtube.comyoutube.com

Bioorganometallic Chemistry: Synthesizing amylferrocene-biomolecule conjugates (e.g., with peptides or DNA) to explore their potential as therapeutic or diagnostic agents, leveraging the known biological activity of other ferrocene derivatives.

Overcoming Synthetic Accessibility and Scalability Issues for Complex Derivatives

The purification of long-chain alkylferrocenes can be challenging due to their often oily nature and similar polarity to reaction byproducts. Furthermore, scaling up organometallic reactions from the laboratory to an industrial setting presents significant safety and engineering challenges. rsc.orgresearchgate.net

Future research should prioritize:

Process Intensification: Developing continuous flow processes for the synthesis of amylferrocene and its derivatives. Flow chemistry can offer improved safety, better process control, and easier scalability compared to traditional batch methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Cost-Benefit Analysis: Conducting thorough economic evaluations of different synthetic pathways to identify the most commercially viable methods for large-scale production. researchgate.net

Table 2: Summary of Challenges and Future Directions in Amylferrocene Chemistry

Research AreaKey ChallengePromising Future Direction
Stereocontrol Lack of dedicated enantioselective synthetic methods.Development of novel chiral catalysts and asymmetric C-H functionalization techniques. nih.gov
Redox Properties Incomplete understanding of the amyl group's electronic influence.Application in redox flow batteries and development of redox-active polymers.
Green Chemistry Unexplored catalytic potential.Screening for catalytic activity in green transformations and catalyst heterogenization. researchgate.netresearchgate.net
Interdisciplinary Research Limited integration into other scientific fields.Design of amylferrocene-containing functional polymers and bioorganometallic conjugates.
Synthesis & Scalability Inefficient and low-yield synthetic routes for complex derivatives.Implementation of flow chemistry and development of atom-economical pathways. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing Amylferrocene with ≥97% purity, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves the Friedel-Crafts acylation of ferrocene with amyl chloride under anhydrous conditions, followed by chromatographic purification. Key steps include inert atmosphere handling (e.g., nitrogen), stoichiometric control of reactants, and reflux in dry dichloromethane. Purity validation requires multiple orthogonal techniques:
  • HPLC (retention time comparison with standards) .
  • Elemental Analysis (C, H, Fe content within ±0.3% of theoretical values) .
  • 1H/13C NMR (integration ratios and peak assignments matching literature) .
    A representative purity validation table:
TechniqueExpected Result (Amylferrocene)Observed ResultDeviation
HPLC Retention8.2 min8.1 min0.1 min
%C (Theoretical)68.9%68.7%-0.2%
1H NMR δ (ppm)4.15 (cyclopentadienyl)4.14-0.01

Q. Which spectroscopic and analytical techniques are essential for characterizing Amylferrocene’s structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns on the cyclopentadienyl rings. Peaks for the amyl chain (δ ~0.8–1.5 ppm for CH3 and CH2 groups) should integrate correctly .
  • FT-IR : Detect Fe-C stretching vibrations (~480 cm⁻¹) and acyl C=O bonds (~1650 cm⁻¹) .
  • Cyclic Voltammetry : Measure redox potentials (e.g., E1/2 for Fe²+/Fe³+ ~0 V vs. Ag/AgCl) to confirm electronic properties .
  • Mass Spectrometry : Molecular ion peak ([M]⁺ at m/z 298) and fragmentation patterns .

Q. What are the best practices for handling and storing Amylferrocene to maintain its 97% purity?

  • Methodological Answer :
  • Store in airtight, amber-glass containers under inert gas (argon) at -20°C to prevent oxidation .
  • Avoid exposure to moisture (use desiccants) and strong light. Conduct regular stability tests via TLC or HPLC every 6 months .

Advanced Research Questions

Q. How should researchers design experiments to investigate the electrochemical properties of Amylferrocene?

  • Methodological Answer : Use cyclic voltammetry in a three-electrode system (glassy carbon working electrode, Pt counter, Ag/AgCl reference) with 0.1 M TBAPF6 in acetonitrile as the electrolyte. Key parameters:
  • Scan rates: 50–500 mV/s to assess reversibility (ΔEp < 59 mV for a one-electron process) .
  • Concentration: 1–5 mM to avoid diffusion-layer overlap.
  • Temperature control (±0.5°C) to study thermodynamic properties .
    Data Interpretation : Compare half-wave potentials (E1/2) with substituent effects in ferrocene derivatives to infer electronic impacts of the amyl group.

Q. How can contradictory literature data on Amylferrocene’s reactivity be systematically addressed?

  • Methodological Answer :
  • Cross-Validation : Replicate reported experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .
  • Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.1% for elemental analysis) and statistical significance (p < 0.05 via t-tests) .
  • Meta-Analysis : Use databases like SciFinder to collate data and identify trends (e.g., solvent polarity effects on reaction yields) .
    Example contradiction resolution table:
StudyReported YieldSolvent UsedTemperatureReplicated Yield
A85%DCM25°C82%
B72%THF40°C70%

Q. What computational strategies complement experimental studies of Amylferrocene’s catalytic mechanisms?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G* basis set) to predict redox potentials and frontier orbital energies .
  • Molecular Dynamics : Simulate solvation effects in reaction media (e.g., acetonitrile vs. toluene) .
  • Docking Studies : Model interactions with biomolecules (e.g., enzymes) for medicinal chemistry applications .

Q. How can reaction yields of Amylferrocene derivatives be optimized without compromising purity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalyst loading (0.1–1.0 eq.), temperature (20–60°C), and solvent polarity in a factorial design .
  • In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor reaction progress in real-time .
  • Workflow :

Screen 5 solvents (e.g., DCM, THF, acetonitrile).

Optimize stoichiometry (amyl chloride:ferrocene from 1:1 to 1.2:1).

Purify via flash chromatography (hexane:EtOAc gradient).

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing Amylferrocene’s catalytic efficiency data?

  • Methodological Answer :
  • ANOVA : Compare means across multiple reaction conditions (e.g., catalyst types) .
  • Regression Analysis : Correlate substituent electronic parameters (Hammett σ) with turnover frequencies .
  • Error Bars : Report ±SD for triplicate experiments and use Q-tests to discard outliers .

Q. How can researchers ensure reproducibility when scaling up Amylferrocene synthesis?

  • Methodological Answer :
  • Critical Process Parameters (CPPs) : Document stirring rate, heating ramp, and quenching time .
  • Batch Records : Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary information .
  • Inter-Lab Validation : Collaborate with a second lab to replicate procedures using shared SOPs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.